

An In-depth Technical Guide on Benzyl (4-bromo-2-methylphenyl)carbamate

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Compound of Interest

Compound Name: Benzyl (4-bromo-2-methylphenyl)carbamate

Cat. No.: B581506

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CAS Number: 1245563-07-8

This technical guide provides a comprehensive overview of **Benzyl (4-bromo-2-methylphenyl)carbamate**, a chemical intermediate with significant applications in the synthesis of targeted therapeutics. This document is intended for researchers, scientists, and professionals involved in drug development and medicinal chemistry.

Chemical and Physical Properties

Benzyl (4-bromo-2-methylphenyl)carbamate is a carbamate derivative with the molecular formula C₁₅H₁₄BrNO₂. The table below summarizes its key chemical and physical properties.

Property	Value
Molecular Formula	C ₁₅ H ₁₄ BrNO ₂
Molecular Weight	320.18 g/mol
CAS Number	1245563-07-8
Appearance	Solid (presumed)
Purity	Typically >95% for laboratory use

Synthesis

A documented method for the synthesis of **Benzyl (4-bromo-2-methylphenyl)carbamate** involves the reaction of 2-bromo-4-methylaniline with benzyl chloroformate.^[1]

Experimental Protocol: Synthesis of Benzyl (4-bromo-2-methylphenyl)carbamate^[1]

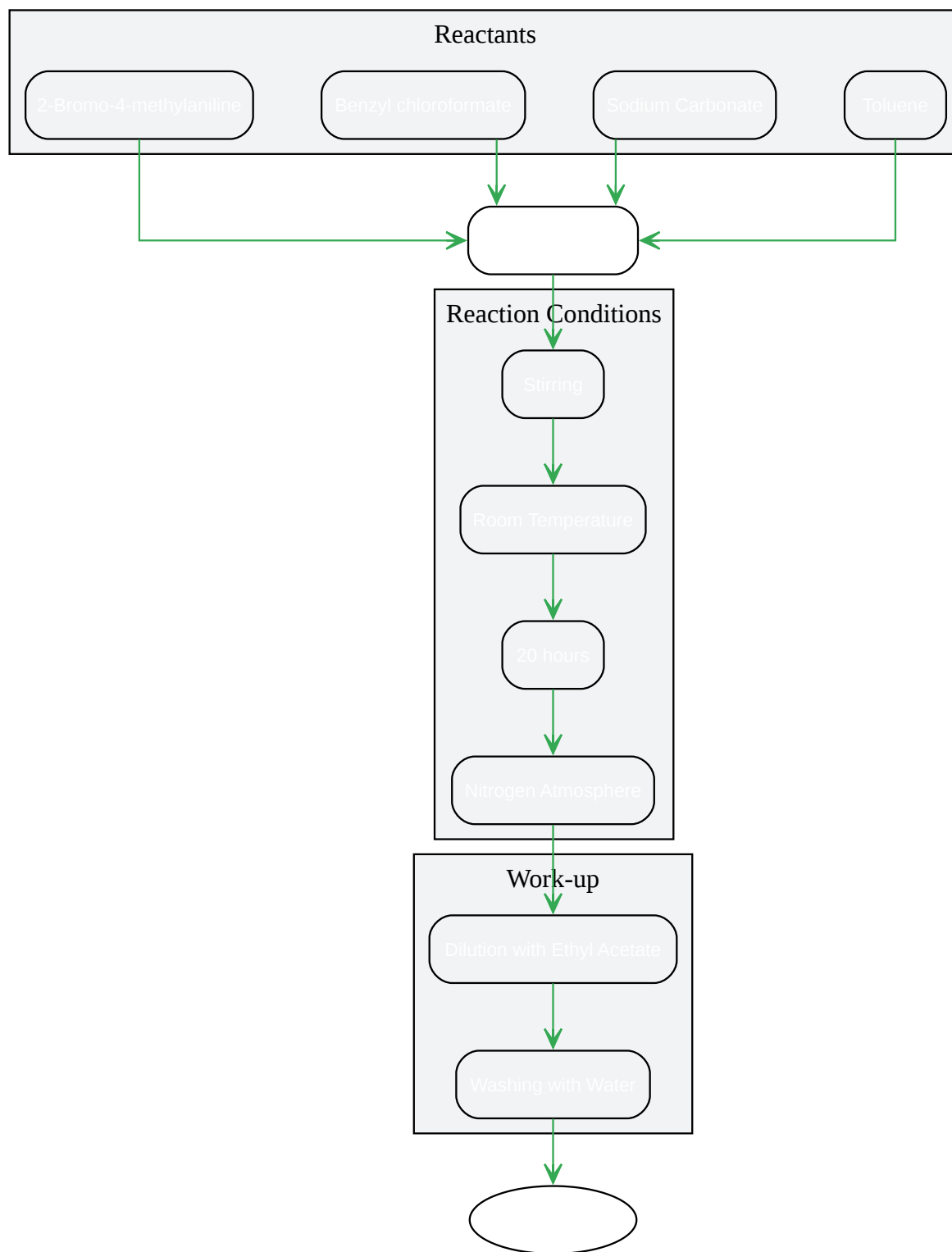
Materials:

- 2-Bromo-4-methylaniline (5.00 g, 26.9 mmol)
- Benzyl chloroformate (5.75 mL, 40.3 mmol)
- Sodium Carbonate (Na₂CO₃) (4.27 g, 40.3 mmol)
- Toluene (100 mL)
- Ethyl acetate
- Water

Procedure:

- A mixture of 2-bromo-4-methylaniline, benzyl chloroformate, and sodium carbonate is prepared in toluene.
- The reaction mixture is stirred under a nitrogen atmosphere at room temperature for 20 hours.
- Following the reaction period, the mixture is diluted with ethyl acetate.
- The organic layer is washed with water (100 mL).
- Further purification steps, such as drying of the organic layer and removal of solvent under reduced pressure, would typically follow to isolate the final product, **Benzyl (4-bromo-2-methylphenyl)carbamate**.

The following diagram illustrates the general workflow for this synthesis.



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Synthesis Workflow

Role as a Synthetic Intermediate

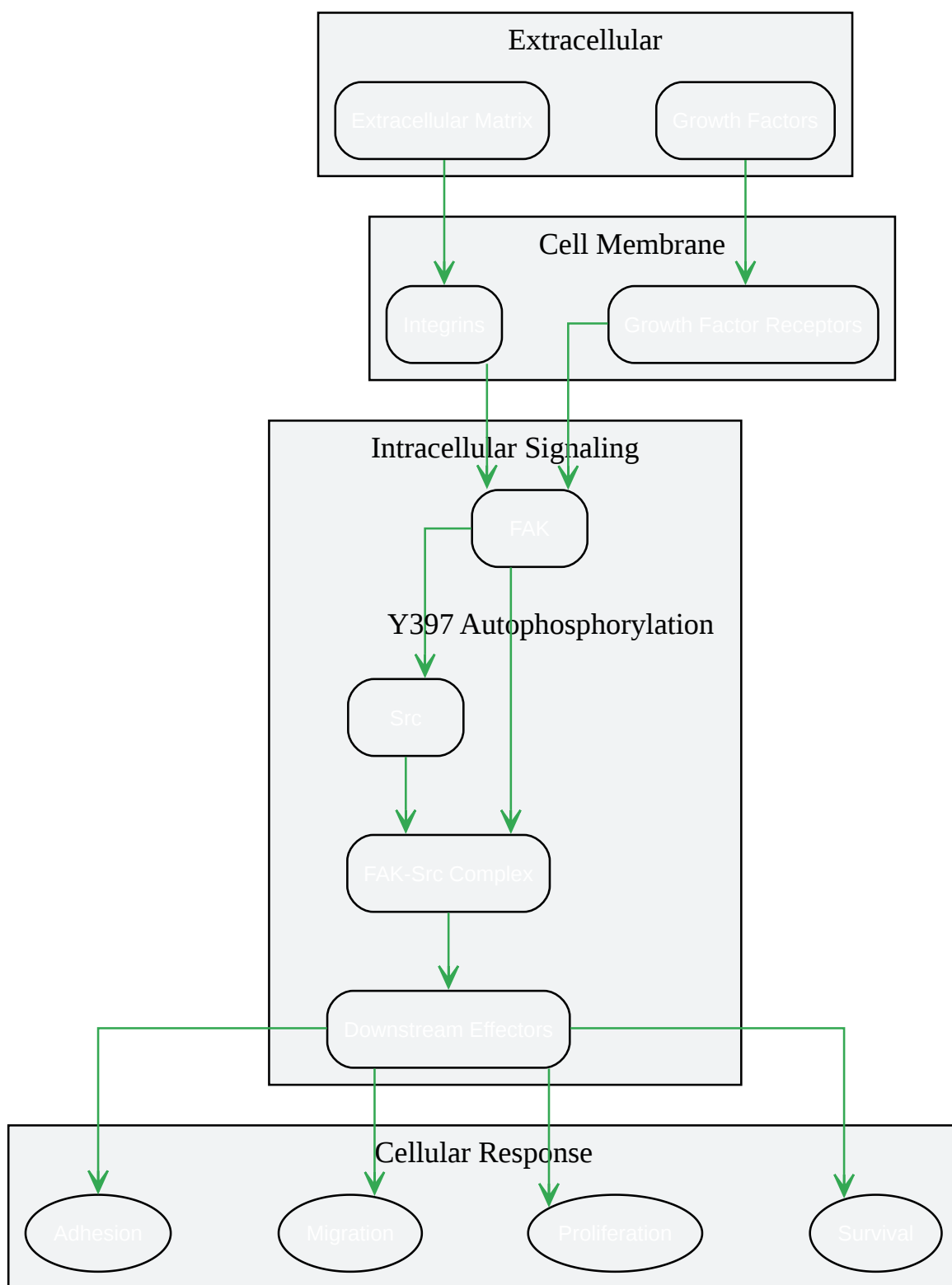
Benzyl (4-bromo-2-methylphenyl)carbamate is a key intermediate in the synthesis of more complex molecules, particularly in the development of selective Focal Adhesion Kinase (FAK) inhibitors.^[2] FAK is a non-receptor tyrosine kinase that plays a crucial role in cell signaling pathways involved in cell adhesion, migration, proliferation, and survival.^[2]

The Focal Adhesion Kinase (FAK) Signaling Pathway

The FAK signaling pathway is a central hub for signals originating from integrins, which mediate cell-extracellular matrix interactions, and growth factor receptors.^[2] Dysregulation of this pathway is implicated in various pathological processes, including cancer progression and metastasis.^[2]

Upon activation, FAK undergoes autophosphorylation at tyrosine 397 (Y397), creating a binding site for the SH2 domain of Src family kinases.^[2] This interaction leads to the formation of an active FAK-Src complex, which then phosphorylates a number of downstream targets, initiating a cascade of signaling events that influence cell behavior.^[2]

The diagram below outlines a simplified representation of the FAK signaling pathway.



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FAK Signaling Pathway

Application in the Synthesis of FAK Inhibitors

In the context of FAK inhibitor development, **Benzyl (4-bromo-2-methylphenyl)carbamate** serves as a building block. For instance, it has been used in Suzuki coupling reactions.^[2]

Experimental Protocol: Suzuki Coupling using **Benzyl (4-bromo-2-methylphenyl)carbamate**^[2]

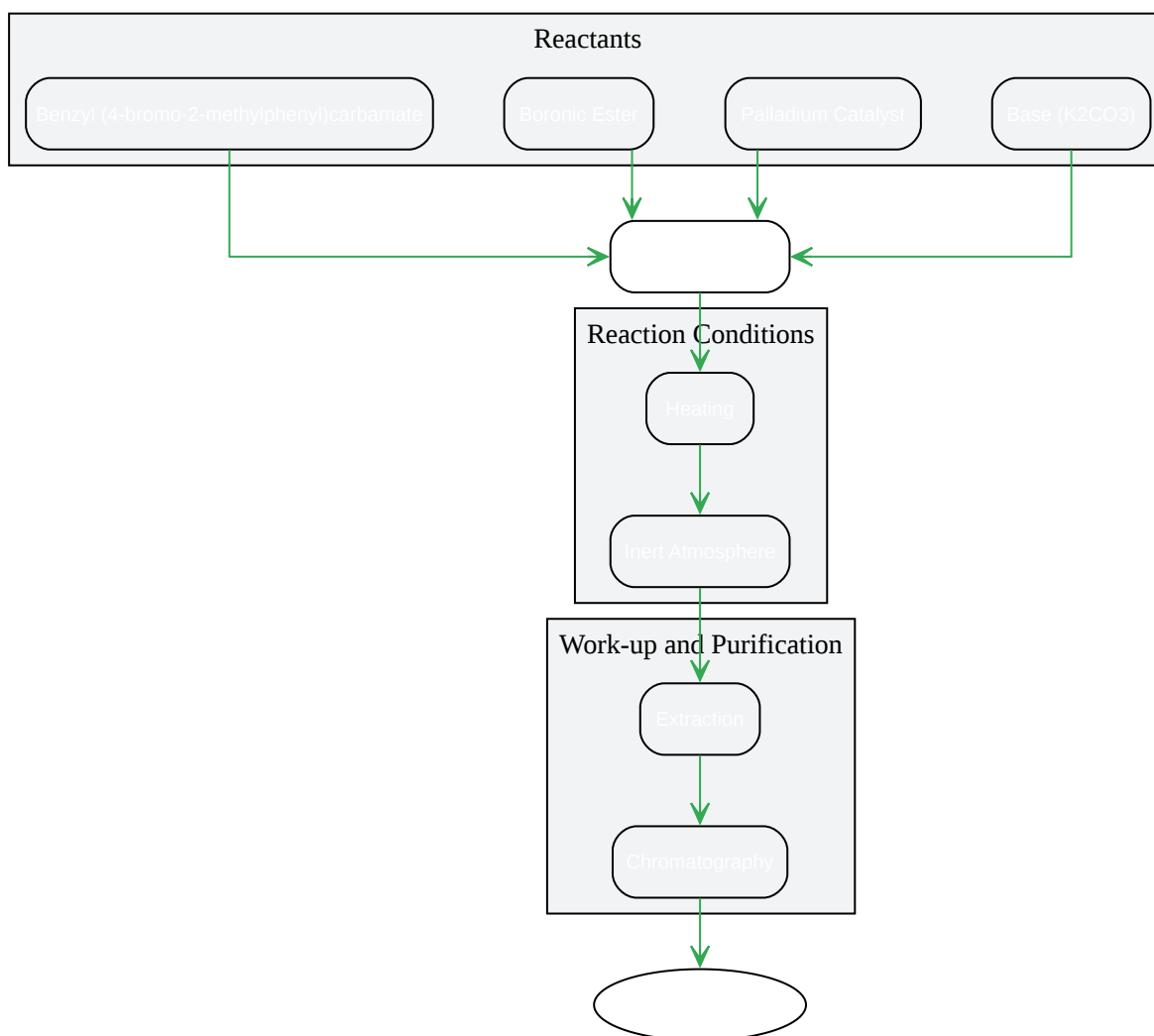
Materials:

- **Benzyl (4-bromo-2-methylphenyl)carbamate** (1.00 g, 3.12 mmol)
- tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate (1.16 g, 3.74 mmol)
- PdCl₂(dppf)-DCM complex (310 mg, 0.374 mmol)
- Potassium carbonate (1.29 g, 9.36 mmol)
- Solvent (e.g., a mixture of dioxane and water)

Procedure:

- A suspension of **Benzyl (4-bromo-2-methylphenyl)carbamate**, the boronic ester, the palladium catalyst, and potassium carbonate is prepared in a suitable solvent system.
- The reaction mixture is heated under an inert atmosphere for a specified period to facilitate the cross-coupling reaction.
- Upon completion, the reaction is worked up to isolate the desired coupled product, which can then be further modified to yield the final FAK inhibitor.

The following diagram illustrates the workflow for this Suzuki coupling reaction.



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Suzuki Coupling Workflow

The Role of the Carbamate Group in Drug Design

While specific biological activity data for **Benzyl (4-bromo-2-methylphenyl)carbamate** is not publicly available, the carbamate functional group is a well-established motif in medicinal chemistry. The inclusion of a carbamate group can modulate a molecule's physicochemical properties, such as lipophilicity, hydrogen bonding capacity, and metabolic stability. These modifications can, in turn, influence the pharmacokinetic and pharmacodynamic profile of a drug candidate. Carbamates are present in a variety of approved drugs and are often utilized as prodrugs to enhance bioavailability.

Conclusion

Benzyl (4-bromo-2-methylphenyl)carbamate is a valuable synthetic intermediate, particularly in the construction of novel FAK inhibitors for potential therapeutic applications. While this compound is not an active pharmaceutical ingredient itself, its role in the synthesis of biologically active molecules is significant. Further research into the biological effects of this and structurally related carbamates could yield new insights and applications in drug discovery. The experimental protocols and pathway diagrams provided in this guide offer a foundational understanding for researchers working with this compound and in the broader field of kinase inhibitor development.

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